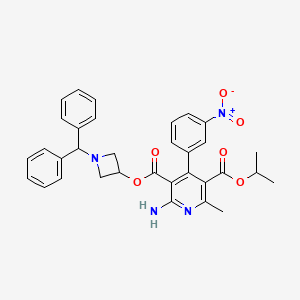

Dehydro Azelnidipine

Description

Contextualization of Dehydro Azelnidipine (B1666253) within the Dihydropyridine (B1217469) Chemical Class

Azelnidipine belongs to the dihydropyridine (DHP) class of calcium channel blockers, characterized by a core 1,4-dihydropyridine (B1200194) ring structure. veeprho.comnih.gov This class of drugs is known for its potent vasodilatory effects. jddtonline.info Dehydro Azelnidipine, in contrast, is the aromatized form of Azelnidipine, meaning its dihydropyridine ring has been oxidized to a pyridine (B92270) ring. researchgate.netnih.gov This structural transformation from a dihydropyridine to a pyridine derivative is a common metabolic and degradation pathway for many DHP-based drugs. turkjps.org The formation of this compound is a key aspect of Azelnidipine's chemical profile and has significant implications for its stability and analysis.

This compound as a Key Degradation Product and Metabolite of Azelnidipine

This compound is recognized as a major oxidative degradation product of Azelnidipine. researchgate.netnih.govresearcher.life Studies have shown that Azelnidipine is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, and photolytic environments. researchgate.netresearcher.life Under oxidative conditions, the 1,4-dihydropyridine ring of Azelnidipine undergoes aromatization to form this compound. researchgate.netnih.gov This process can be initiated by factors such as heat, light, and the presence of oxidizing agents. veeprho.com

Furthermore, this compound has been identified as a major metabolite of Azelnidipine in humans. researchgate.netnih.govresearchgate.net The metabolic conversion of Azelnidipine to this compound is primarily mediated by the cytochrome P450 enzyme system in the liver, specifically CYP3A4. nih.govdrugbank.com This metabolic pathway involves the oxidation of the dihydropyridine ring. turkjps.org The formation of this compound is a critical consideration in pharmacokinetic studies of Azelnidipine.

A mechanistic study has proposed two primary pathways for the oxidative degradation of Azelnidipine. researchgate.netnih.gov One pathway involves hydrogen abstraction from the C-4 position of the dihydropyridine ring, followed by abstraction from the N-1 position, leading to the aromatized this compound. researchgate.netnih.gov Another pathway is initiated by hydrogen abstraction from the N-1 position, which, after subsequent oxidation and hydrolysis, leads to different degradation products. researchgate.netnih.gov

Significance in Pharmaceutical Chemistry and Analytical Science Research

The presence of this compound as a degradation product and metabolite necessitates the development of stability-indicating analytical methods. nih.gov These methods are crucial for accurately quantifying Azelnidipine in the presence of its impurities and degradation products, ensuring the quality, safety, and efficacy of the pharmaceutical formulation. researchgate.netnih.gov High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are common techniques used for this purpose. turkjps.orgrjptonline.org The development of such methods often involves forced degradation studies to intentionally produce this compound and other degradants to ensure the method's specificity. researchgate.netresearcher.life

In pharmaceutical chemistry, the synthesis of this compound as a reference standard is essential for its identification and quantification in stability and metabolic studies. researchgate.netnih.gov Understanding the degradation pathways of Azelnidipine, including the formation of this compound, is vital for developing stable dosage forms with an adequate shelf-life. evitachem.com This knowledge aids in the selection of appropriate excipients and packaging materials to minimize degradation. veeprho.com

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 3-(1-Benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | researchgate.netpharmaffiliates.comallmpus.com |

| CAS Number | 918659-10-6 | pharmaffiliates.comallmpus.comveeprho.com |

| Molecular Formula | C33H32N4O6 | pharmaffiliates.comallmpus.compharmaffiliates.com |

| Molecular Weight | 580.63 g/mol | allmpus.com |

| Appearance | Pale Beige to Pale Green Solid | pharmaffiliates.com |

Chromatographic Data

| Parameter | Value | Source |

| Detection Wavelength | 256 nm | researchgate.netnih.govturkjps.org |

| Mobile Phase Example | Phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (10:90% v/v) | researchgate.netnih.govturkjps.org |

| Column Example | C18 column (250×4.6 mm, 5 μm) | turkjps.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,30H,18-19H2,1-3H3,(H2,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRXOJGNMIWOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of Dehydro Azelnidipine for Research

Established Synthetic Routes to Dehydro Azelnidipine (B1666253)

The principal and most established method for synthesizing Dehydro Azelnidipine is through the oxidation of its precursor, Azelnidipine. researchgate.netnih.govnih.gov This process involves the aromatization of the 1,4-dihydropyridine (B1200194) ring of Azelnidipine to form a stable pyridine (B92270) ring structure. researchgate.netnih.gov This transformation mirrors the metabolic pathway of Azelnidipine in the body, where cytochrome P-450 enzymes in the liver catalyze the oxidation. nih.gov

In a laboratory setting, this synthesis is often achieved through forced degradation studies. nih.gov Azelnidipine is subjected to oxidative stress conditions to induce the formation of this compound. researchgate.netnih.gov A common method involves treating a solution of Azelnidipine with an oxidizing agent such as hydrogen peroxide. nih.gov For instance, exposing Azelnidipine to 3% v/v hydrogen peroxide for 24 hours can effectively yield the dehydro product. nih.gov The resulting this compound is then isolated and purified for use, primarily as an analytical reference standard. researchgate.netnih.gov This synthesized compound has been characterized as 3-(1-benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate. researchgate.netnih.govnih.gov

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

Key intermediates and precursors in the synthesis of Azelnidipine include:

3-Nitrobenzaldehyde (B41214) : This compound provides the C4-substituent of the dihydropyridine (B1217469) ring. google.com

Isopropyl acetoacetate : This serves as one of the carbonyl components in the condensation reaction. google.com

Cyanoacetic acid derivatives : These are used to build parts of the dihydropyridine ring structure. evitachem.com

1-Benzhydryl-3-hydroxyazetidine : This complex alcohol is esterified to form one of the ester groups on the final molecule. google.comchemistry-chemists.com It is often prepared from the reaction of benzhydrylamine and epichlorohydrin. google.comchemistry-chemists.com

N,N'-Dicyclohexylcarbodiimide (DCC) : This is frequently used as a dehydrating agent for the esterification step between 1-benzhydryl-3-hydroxyazetidine and the carboxylic acid intermediate. google.comchemistry-chemists.com

A common synthetic pathway involves the condensation of 3-nitrobenzaldehyde and isopropyl acetoacetate, followed by reaction with other intermediates to form the core dihydropyridine structure, which is subsequently esterified to yield Azelnidipine. newdrugapprovals.orggoogle.com

| Precursor/Intermediate | Role in Synthesis | Reference |

|---|---|---|

| Azelnidipine | Direct precursor to this compound | researchgate.netnih.gov |

| 3-Nitrobenzaldehyde | Forms the 4-aryl substituent | google.com |

| Isopropyl acetoacetate | Carbonyl component for Hantzsch synthesis | google.com |

| 1-Benzhydryl-3-hydroxyazetidine | Forms the azetidinyl ester group | google.comchemistry-chemists.com |

| Cyanoacetic acid (1-dibenzo-p-methyl-aza-cyclobutane-3-yl) ester | Intermediate for forming the dihydropyridine ring | google.com |

Optimization of Synthetic Methodologies for Analytical Reference Standards

The synthesis of this compound is primarily optimized for its use as an analytical reference standard. axios-research.comchemcon.com High-purity reference standards are essential for the development and validation of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which are used to quantify Azelnidipine and detect its impurities or degradation products in pharmaceutical formulations. researchgate.netnih.govbepls.com

Optimization focuses on several key areas:

Controlled Oxidation : The conditions for the forced degradation of Azelnidipine are carefully controlled to maximize the yield of this compound while minimizing the formation of other byproducts. This involves optimizing the concentration of the oxidizing agent (e.g., hydrogen peroxide), temperature, and reaction time. nih.gov

Purification : After synthesis, rigorous purification is critical. Reversed-phase HPLC is a common technique used to resolve and isolate this compound from the unreacted Azelnidipine and other degradants. researchgate.netnih.gov The selection of the mobile phase, such as a mixture of phosphate (B84403) buffer and methanol (B129727), and the column type are optimized to achieve adequate separation. researchgate.netturkjps.org

Characterization and Qualification : The final, purified compound must be thoroughly characterized to confirm its identity and purity. chemcon.comalmacgroup.com Techniques such as mass spectrometry (MS) are used to confirm the molecular weight (m/z of 581.45 for the molecular ion), while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the structure, confirming the aromatization of the dihydropyridine ring. turkjps.org The qualified reference standard is then used for method validation and as a marker in the quality control of Azelnidipine drug products. researchgate.netnih.gov

Strategies for this compound Analogues and Derivatization for Structural Exploration

While specific literature on the derivatization of this compound is limited, its structure offers several sites for modification to generate analogues for research, such as for structure-activity relationship (SAR) studies or to develop novel molecular probes.

Potential derivatization strategies can be inferred from the functional groups present in the molecule:

Ester Group Modification : The two ester groups (isopropyl and benzhydrylazetidinyl) are primary targets. Hydrolysis of one or both esters to the corresponding carboxylic acids would create key intermediates. These acids could then be re-esterified with a variety of different alcohols to explore the impact of the ester chain length and steric bulk.

Modification of the Amino Group : The free amino group at the C2 position of the pyridine ring is a nucleophilic site available for various chemical transformations. It could undergo acylation, alkylation, or be converted into other functional groups, allowing for a wide range of structural diversity.

Aromatic Ring Substitution : The 3-nitrophenyl ring could be modified. For example, the nitro group could be reduced to an amine, which could then be further derivatized. This would allow for exploration of the electronic and steric requirements at this position of the molecule.

Benzhydryl Moiety Modification : The diphenylmethyl (benzhydryl) group on the azetidine (B1206935) ring could be substituted or replaced. Creating analogues with different substituents on the phenyl rings could probe its role in binding or other molecular interactions.

These strategies would enable the systematic exploration of the chemical space around this compound, providing valuable compounds for further pharmacological and analytical research.

Mechanistic Investigations of Dehydro Azelnidipine Formation

Oxidative Pathways Leading to Dehydro Azelnidipine (B1666253) Formation

The oxidation of Azelnidipine, particularly the aromatization of its 1,4-dihydropyridine (B1200194) ring, is a key process in the formation of Dehydro Azelnidipine. researchgate.netresearchgate.netinnovareacademics.in This transformation can be initiated by radical species and is a common degradation pathway for dihydropyridine-based drugs. innovareacademics.innih.gov

Radical Initiator-Based Oxidation Mechanisms

Studies utilizing radical initiators, such as 2,2'-Azobisisobutyronitrile (AIBN), have elucidated the mechanistic pathways of Azelnidipine oxidation. researchgate.netresearchgate.netnih.gov Under these conditions, the formation of this compound (referred to as Dg-A in some studies) is a major outcome. researchgate.netnih.gov The proposed mechanism involves two primary pathways for the oxidation of the 1,4-dihydropyridine moiety. One pathway is initiated by the abstraction of a hydrogen atom from the C-4 position of the dihydropyridine (B1217469) ring, which is then followed by hydrogen abstraction from the N-1 position. researchgate.netnih.gov This sequence of events leads to the aromatization of the dihydropyridine ring and the generation of this compound. researchgate.netnih.gov Another pathway begins with hydrogen abstraction from the N-1 position of the dihydropyridine ring, followed by oxidation and hydrolysis to yield other degradation products. researchgate.netnih.gov

Aromatization of the 1,4-Dihydropyridine Ring System

The aromatization of the 1,4-dihydropyridine ring is a characteristic transformation for this class of compounds, leading to the formation of a more stable pyridine (B92270) derivative. researchgate.netinnovareacademics.in In the case of Azelnidipine, this process results in the formation of this compound. researchgate.netresearchgate.netturkjps.org This oxidative degradation is a significant factor in the stability of Azelnidipine. researchgate.net The conversion of the dihydropyridine ring to a pyridine ring is a common metabolic and degradation pathway for many 1,4-dihydropyridine drugs. turkjps.orginnovareacademics.in This transformation leads to a loss of pharmacological activity, as the dihydropyridine structure is essential for calcium channel blocking.

Enzymatic Biotransformation Pathways to this compound

In the body, Azelnidipine undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites, with this compound being a major one. turkjps.orgdrugbank.com This biotransformation is predominantly mediated by the cytochrome P450 enzyme system.

Role of Cytochrome P450 Isoforms in Azelnidipine Metabolism (e.g., CYP3A4, CYP2J2)

The primary enzyme responsible for the metabolism of Azelnidipine is Cytochrome P450 3A4 (CYP3A4). drugbank.commedicaldialogues.innih.govresearchgate.net This isoform is a key enzyme in the first-pass metabolism of many drugs. drugbank.com The interaction with CYP3A4 is significant, and co-administration of drugs that inhibit or induce this enzyme can affect Azelnidipine's metabolism. nih.gov

In addition to CYP3A4, another cytochrome P450 isoform, CYP2J2, has been shown to be involved in the metabolism of Azelnidipine. doi.orgnii.ac.jp Studies have indicated that Azelnidipine can act as a potent mechanism-based inhibitor of CYP2J2. doi.orgnii.ac.jp The inactivation of CYP2J2 by Azelnidipine is dependent on preincubation time and concentration and requires the presence of NADPH, suggesting that it proceeds via the metabolism of the drug. doi.orgnii.ac.jp It is proposed that the dihydropyridine ring of Azelnidipine is oxidized by CYP2J2 to the corresponding pyridine ring, which is the structure of this compound. doi.orgnii.ac.jp

Identification of this compound as a Major Metabolite

This compound has been consistently identified as a major metabolite of Azelnidipine in various studies. researchgate.netresearchgate.netturkjps.org It is also known as metabolite M-1 (aromatized form). The formation of this compound represents a significant metabolic pathway for the drug. turkjps.org While Azelnidipine has other metabolites, such as N-dephenylated Azelnidipine (DPH) and deaminated Azelnidipine (A.L.), this compound is a key product of the oxidative metabolism. medicaldialogues.in The synthesis and characterization of this compound have confirmed its structure as 3-(1-benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate. researchgate.netnih.gov

Chemical Kinetics of this compound Formation from Azelnidipine

The formation of this compound from Azelnidipine under various conditions has been studied to understand its degradation kinetics. Under forced degradation conditions, such as in the presence of acid, alkali, and oxidizing agents, Azelnidipine degrades to form this compound. researchgate.netnih.govnih.gov

Studies on the chemical kinetics of Azelnidipine degradation have shown that it follows first-order kinetics under both acidic and alkaline hydrolysis conditions. researchgate.netnih.govnih.gov The rate of degradation is pH-dependent, with the drug being more susceptible to degradation in an acidic environment compared to an alkaline one. researchgate.netnih.govnih.gov The hydrolysis primarily affects the ester groups at the 3 and 5 positions of the 1,4-dihydropyridine ring. researchgate.netnih.gov Under oxidative conditions, the primary degradation pathway is the aromatization of the 1,4-dihydropyridine ring to form this compound. researchgate.netnih.govnih.gov

Table 1: Degradation Conditions and Products of Azelnidipine

| Stress Condition | Degradation Product(s) | Kinetic Order |

|---|---|---|

| Acid Hydrolysis | Hydrolysis products | First-order |

| Alkaline Hydrolysis | Hydrolysis products | First-order |

| Oxidative (Radical Initiator) | This compound (Dg-A) and other degradants | Not specified |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Name |

|---|---|

| Azelnidipine | 3-(1-benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| This compound | 3-(1-benzhydrylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |

| 2,2'-Azobisisobutyronitrile | 2,2'-Azobis(2-methylpropionitrile) |

| N-dephenylated Azelnidipine | Not specified |

pH-Dependent Hydrolysis Studies and Reaction Order

The stability of Azelnidipine is significantly influenced by pH due to the presence of two ester groups at the 3 and 5 positions of the 1,4-dihydropyridine moiety, making it susceptible to hydrolysis. nih.govnih.gov Forced degradation studies have consistently shown that Azelnidipine degrades in both acidic and alkaline environments. nih.govnih.govwisdomlib.org

Kinetic studies have determined that the hydrolysis of Azelnidipine follows a first-order reaction in both acidic and alkaline conditions. nih.govnih.govresearchgate.net This indicates that the rate of degradation is directly proportional to the concentration of Azelnidipine. Furthermore, research has shown that Azelnidipine is more susceptible to degradation under acidic conditions compared to alkaline conditions. nih.govnih.govresearchgate.net

The extent of degradation varies with the specific pH and duration of exposure. One study found significant degradation in both acidic and alkaline solutions after 24 hours. ijmphs.com Under acidic stress (0.1 N HCl), 68.60% of the drug degraded, while under basic conditions (0.1 N NaOH), the degradation was 60.98%. ijmphs.com

| Condition | Reagent | Duration (hours) | Degradation (%) | Source |

|---|---|---|---|---|

| Acidic | 0.1 N HCl | 24 | 68.60 | ijmphs.com |

| Alkaline | 0.1 N NaOH | 24 | 60.98 | ijmphs.com |

Influence of Environmental Factors (e.g., Temperature, Light) on Formation

The formation of this compound and other degradants is also affected by environmental factors such as temperature and light.

Temperature: The thermal stability of Azelnidipine has yielded varied results depending on the experimental conditions. Some studies have concluded that Azelnidipine is relatively stable under thermal stress. nih.govwisdomlib.org For instance, one investigation noted that only an inconsiderable decrease in the peak area of Azelnidipine was detected under dry heat conditions. nih.gov Another study also reported the drug to be stable under thermal conditions. wisdomlib.org However, forced degradation studies conducted under more strenuous thermal conditions have shown significant degradation. One such study reported 80.25% degradation of Azelnidipine after 24 hours during thermal stress tests. ijmphs.com Another study involving exposure to dry heat at 105°C for 10 hours also noted degradation. researchgate.net This suggests that while Azelnidipine may be stable at moderate temperatures, its degradation accelerates under high-temperature stress.

Advanced Analytical Methodologies for Dehydro Azelnidipine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Dehydro Azelnidipine (B1666253), enabling its separation from the parent compound and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Stability-indicating HPLC methods have been successfully developed and validated to quantify Azelnidipine while simultaneously separating it from its degradation products, including Dehydro Azelnidipine. turkjps.orgresearchgate.net These methods are crucial for assessing the stability of Azelnidipine in pharmaceutical formulations.

One such reversed-phase HPLC method achieved the separation of Azelnidipine and its degradants in under 10 minutes. turkjps.org The method was validated according to International Conference on Harmonization (ICH) guidelines, confirming its accuracy, precision, and robustness. turkjps.orgijpsjournal.comwjpr.net Key parameters for this method included a C18 column with a mobile phase composed of phosphate (B84403) buffer (pH 3.0) and methanol (B129727), with UV detection at 256 nm. turkjps.orgresearchgate.net

Further studies have established various HPLC conditions for the analysis of Azelnidipine and its impurities. The validation of these methods ensures their reliability for routine quality control. For instance, linearity has been established across various concentration ranges, such as 10-60 µg/mL and 40-120 µg/mL. ijpsjournal.comturkjps.org The limits of detection (LOD) and quantification (LOQ) have been determined to be as low as 0.43 µg/mL and 1.32 µg/mL, respectively, in specific assays. turkjps.org

Table 1: Examples of HPLC Method Parameters for Azelnidipine and this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (250x4.6 mm, 5 µm) turkjps.org | Phenomenex Luna C18 (250 x 4.6 mm) ijpsjournal.com | Inertsil ODS C18 ijrpc.com |

| Mobile Phase | 25 mM Phosphate Buffer (pH 3.0) : Methanol (10:90 v/v) turkjps.org | 10mM KH₂PO₄ (pH 3.0) : Acetonitrile (45:55 v/v) ijpsjournal.com | Acetonitrile : Ammonium Formate Buffer (pH 3.2) (30:70 v/v) ijrpc.com |

| Flow Rate | 1.0 mL/min turkjps.org | 1.0 mL/min ijpsjournal.com | 1.0 mL/min ijrpc.com |

| Detection | UV at 256 nm turkjps.org | UV at 257 nm ijpsjournal.com | UV at 253 nm ijrpc.com |

| Retention Time (Azelnidipine) | Not specified | 5.524 ± 0.01 min ijpsjournal.com | 7.740 min ijrpc.com |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC, a refinement of HPLC, offers faster analysis times and improved resolution. It has been effectively applied to the analysis of Azelnidipine and by extension, its related compounds like this compound. A rapid UPLC method was developed for the simultaneous quantification of telmisartan (B1682998) and azelnidipine, achieving elution of azelnidipine in approximately 3.6 minutes. researchgate.net This demonstrates the efficiency of UPLC for high-throughput analysis.

UPLC has also been coupled with mass spectrometry (UPLC-MS/MS) for the sensitive analysis of Azelnidipine in human plasma. researchgate.net Such methods can achieve very low limits of detection, in the range of 1 pg/mL, making them highly suitable for pharmacokinetic studies where concentrations of metabolites like this compound may be minimal. researchgate.net

Table 2: UPLC Method Parameters for Azelnidipine Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | ACQUITY BEH C18 (100 x 2.1 mm, 3 µm) researchgate.net | HSS C18 (100 x 2.1 mm, 1.8 µm) ijpsr.com |

| Mobile Phase | pH 4.0 Ammonium Acetate Buffer : Acetonitrile (75:25 v/v) researchgate.net | Buffer : Acetonitrile (70:30 v/v) ijpsr.com |

| Flow Rate | 0.5 mL/min researchgate.net | 0.3 mL/min ijpsr.com |

| Detection | UV at 260 nm researchgate.net | UV at 260 nm ijpsr.com |

| Retention Time (Azelnidipine) | 3.583 min researchgate.net | 1.636 min ijpsr.com |

Chiral Separation Methodologies for Related Stereoisomers

Azelnidipine possesses a chiral center at the C-4 position of its dihydropyridine (B1217469) ring, meaning it exists as enantiomers. researchgate.net Consequently, its metabolites and degradation products, including this compound, may also have related stereoisomers. Chiral chromatography is essential for separating these enantiomers to study their individual properties.

Direct chiral separation of Azelnidipine enantiomers has been accomplished using HPLC with specialized chiral stationary phases (CSPs), such as Pirkle-type and polysaccharide-based columns. researchgate.netbjmu.edu.cn For example, a Sumichiral OA-2500 column under normal-phase conditions, using a mobile phase of hexane (B92381) and ethanol, effectively separated the enantiomers. bjmu.edu.cn Another successful separation utilized a Chiralpak AD-H column. researchgate.net Furthermore, enantioselective determination in biological matrices like human plasma has been achieved using LC-MS/MS combined with a chiral column containing alpha(1)-acid glycoprotein (B1211001) as a chiral selector. researchgate.net

Spectroscopic and Spectrometric Characterization

While chromatography separates this compound, spectroscopy and spectrometry are indispensable for its definitive identification and structural confirmation.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry is a powerful tool for the structural elucidation of drug impurities and metabolites. The structure of synthesized Dehydro-Azelnidipine was confirmed through MS analysis, which identified a molecular ion [M]+ at a mass-to-charge ratio (m/z) of 581.45. turkjps.org Analysis of its fragmentation pattern revealed major fragments at m/z 342.18, 238.14, and 167.11, which helps in confirming the proposed structure. turkjps.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying low levels of this compound, particularly in biological samples. wjpr.net In these methods, multiple reaction monitoring (MRM) mode is used to enhance selectivity. A specific precursor ion to product ion transition is monitored for the analyte. For this compound (also referred to as metabolite M-1), the transition of m/z 581.3 → 167.2 has been used for its semi-quantitative monitoring in human plasma. This contrasts with the parent Azelnidipine, which is monitored using transitions such as m/z 583.3 → 167.2 or m/z 583.400 → 496.200. wjpr.netwisdomlib.org

Table 3: Mass Spectrometric Transitions for Azelnidipine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Type |

|---|---|---|---|

| Azelnidipine | 583.3 | 167.2 | Quantification |

| Azelnidipine | 583.400 wjpr.netwisdomlib.org | 496.200 wjpr.netwisdomlib.org | Quantification |

| This compound (M-1) | 581.3 | 167.2 | Monitoring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural confirmation of organic molecules. The complete and unambiguous structural elucidation of this compound, following its synthesis as an oxidative degradation product, was accomplished using a combination of spectroscopic techniques, including NMR. turkjps.orgturkjps.org While detailed spectral data is often proprietary, the use of both ¹H NMR and ¹³C NMR is standard practice for characterizing drug impurities. ijprs.comdphen1.com These techniques provide precise information about the chemical environment of each proton and carbon atom, allowing for the unequivocal confirmation of the aromatized pyridine (B92270) ring structure that distinguishes this compound from Azelnidipine.

UV-Visible Spectroscopy for Detection and Assay

UV-Visible spectroscopy is a fundamental and widely used technique for the detection and quantification of Azelnidipine and its related substances, including this compound. derpharmachemica.comslideshare.netajrconline.org The method is valued for its simplicity, rapidity, and cost-effectiveness. ajrconline.org

In UV-Visible spectroscopy, the wavelength of maximum absorbance (λmax) is a critical parameter for analysis. For Azelnidipine, the λmax is consistently reported to be around 255 nm to 257 nm in various solvents like methanol and acetone. researchgate.netafjbs.com Several studies have established a linear relationship between the absorbance and concentration of Azelnidipine in the range of 2-14 µg/mL, demonstrating the method's suitability for quantitative analysis. slideshare.netwisdomlib.org

While direct UV-Visible spectroscopic methods are excellent for the assay of the bulk drug, the analysis of this compound, especially in the presence of the parent drug, often requires coupling with a separation technique like High-Performance Liquid Chromatography (HPLC). cabidigitallibrary.orgijrpc.com In such hyphenated techniques, the UV-Visible detector is set at a specific wavelength, often the λmax of Azelnidipine (e.g., 256 nm or 257 nm), to monitor the eluent from the HPLC column. researchgate.netnih.govcabidigitallibrary.orgijpsjournal.com This allows for the separation and subsequent quantification of both Azelnidipine and this compound in the same run. researchgate.netnih.gov

Interactive Table: UV-Visible Spectroscopy Parameters for Azelnidipine Analysis

| Parameter | Value | Reference |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | 254 nm, 255 nm, 256 nm, 257 nm | researchgate.netslideshare.netajrconline.orgcabidigitallibrary.orgijpsjournal.com |

| Linearity Range | 1-20 µg/mL, 2-14 µg/mL | slideshare.netajrconline.org |

Impurity Profiling and Related Substances Analysis of Azelnidipine

Impurity profiling is a crucial aspect of pharmaceutical development and quality control. It involves the identification and quantification of all potential impurities in a drug substance and drug product. ijprs.comasianpubs.org For Azelnidipine, this compound is a key impurity that is closely monitored. iajps.comtandfonline.compharmaffiliates.com

This compound, also known as the aromatized form of Azelnidipine or M-1 metabolite, is formed through the oxidation of the dihydropyridine ring of the parent molecule. researchgate.netevitachem.com This transformation can occur during synthesis, storage, or as a result of forced degradation under oxidative conditions. researchgate.netijprs.comasianpubs.org

Several analytical techniques are employed to identify this compound within the impurity profile of Azelnidipine. Stability-indicating HPLC methods are paramount, as they are designed to separate the active pharmaceutical ingredient (API) from its degradation products. cabidigitallibrary.orgijrpc.comijpsjournal.com In these methods, Azelnidipine is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. tandfonline.com The resulting mixture is then analyzed by HPLC, and the peak corresponding to this compound can be identified by comparing its retention time with that of a synthesized and characterized reference standard. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool used for the structural confirmation of impurities. ijprs.com The mass-to-charge ratio (m/z) of this compound (C₃₃H₃₂N₄O₆, Molecular Weight: 580.64) is distinct from that of Azelnidipine (C₃₃H₃₄N₄O₆, Molecular Weight: 582.66), allowing for its unambiguous identification. pharmaffiliates.comaxios-research.com

Once identified, the quantitative determination of this compound is essential for controlling its levels in Azelnidipine samples. Validated stability-indicating HPLC methods with UV detection are the most common approach for this purpose. cabidigitallibrary.orgijrpc.comiajps.comresearchgate.net

The methodology typically involves the following steps:

Method Validation: The analytical method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its linearity, precision, accuracy, specificity, and robustness. slideshare.netresearchgate.net

Calibration Curve: A calibration curve for this compound is prepared by injecting known concentrations of its reference standard into the HPLC system and plotting the peak area against the concentration.

Sample Analysis: The Azelnidipine research sample is dissolved in a suitable solvent and injected into the HPLC system.

Quantification: The concentration of this compound in the sample is calculated using the regression equation obtained from the calibration curve. ajrconline.org

The limit of detection (LOD) and limit of quantification (LOQ) for this compound are determined during method validation to establish the sensitivity of the method. slideshare.netajpaonline.com

Identification of this compound in Azelnidipine Impurity Profiles

Application of this compound as an Analytical Reference Standard

The availability of a pure and well-characterized this compound analytical reference standard is indispensable for accurate impurity profiling and quantitative analysis. ijprs.comiajps.comtandfonline.comaxios-research.com This reference standard serves multiple critical purposes in pharmaceutical research and quality control:

Peak Identification: It is used to confirm the identity of the this compound peak in chromatograms of Azelnidipine samples by comparing retention times. researchgate.net

Method Development and Validation: The reference standard is essential for developing and validating analytical methods, including establishing specificity and accuracy. axios-research.com

Quantitative Analysis: It is used to prepare calibration curves for the accurate quantification of this compound in bulk drug and finished product samples. researchgate.net

Stability Studies: The reference standard helps in monitoring the formation of this compound during stability studies of Azelnidipine under various stress conditions. researchgate.nettandfonline.com

Several chemical suppliers provide this compound as a reference standard, often accompanied by a Certificate of Analysis (CoA) that includes data on its identity, purity, and characterization. pharmaffiliates.comaxios-research.comtlcstandards.com

Stability and Degradation Research of Dehydro Azelnidipine

Forced Degradation Studies and Stress Condition Analysis

Forced degradation studies, or stress testing, are essential for identifying the likely degradation products and understanding the intrinsic stability of a drug substance. In the case of Azelnidipine (B1666253), these studies have been conducted under various harsh conditions, including acid and alkaline hydrolysis, oxidation, heat, and photolysis, with Dehydro Azelnidipine being a key compound of interest. nih.govcabidigitallibrary.org

Azelnidipine demonstrates susceptibility to hydrolysis under both acidic and alkaline conditions, a vulnerability attributed to the two ester functional groups at the 3 and 5 positions of the 1,4-dihydropyridine (B1200194) moiety. nih.govnih.gov Kinetic studies have revealed that the hydrolysis of Azelnidipine follows a first-order reaction. nih.govresearcher.life The degradation is notably more pronounced under acidic conditions compared to alkaline environments. nih.govnih.gov

While hydrolysis is a significant degradation pathway for Azelnidipine, the formation of this compound occurs primarily through oxidation. evitachem.com However, like its parent compound, this compound also possesses ester linkages, making it theoretically susceptible to similar hydrolytic degradation pathways, though this is not the primary focus of the cited literature.

Table 1: Summary of Hydrolytic Degradation Findings for Azelnidipine

| Stress Condition | Observation | Kinetic Profile | Reference |

|---|---|---|---|

| Acid Hydrolysis | Significant degradation observed; more susceptible than in alkaline conditions. | First-Order Reaction | nih.govnih.govresearcher.life |

| Alkaline Hydrolysis | Degradation occurs, but to a lesser extent than in acidic conditions. | First-Order Reaction | nih.govnih.govresearcher.life |

The most direct pathway leading to the formation of this compound is through oxidation. nih.gov Under oxidative stress, such as exposure to hydrogen peroxide, the 1,4-dihydropyridine ring of Azelnidipine undergoes aromatization to form the more stable pyridine (B92270) derivative, which is this compound. nih.govnih.gov This transformation is a common characteristic of dihydropyridine-based drugs. innovareacademics.ininnovareacademics.in

Photodegradation studies also point towards the formation of this compound. Dihydropyridine (B1217469) compounds are generally sensitive to light, which can catalyze their oxidation to pyridine derivatives. innovareacademics.in While some studies have reported Azelnidipine to be relatively stable under specific photolytic conditions, others confirm its degradation upon exposure to light, consistent with the behavior of its chemical class. innovareacademics.incabidigitallibrary.orgwisdomlib.org

Table 2: Findings from Oxidative and Photolytic Stress Testing of Azelnidipine

| Stress Condition | Degradation Product | Observation | Reference |

|---|---|---|---|

| Oxidation (e.g., 3% H₂O₂) | This compound | Aromatization of the 1,4-dihydropyridine ring. | nih.govevitachem.comjournalgrid.com |

The thermal stability of Azelnidipine has been investigated under various conditions. Studies employing dry heat, for instance at 80°C for up to 24 hours, have found the drug to be stable, indicating that this compound is not formed under these specific thermal stress conditions. wisdomlib.orgjournalgrid.com However, degradation has been noted under conditions of "wet heat," which suggests that in the presence of moisture, hydrolysis is the more likely degradation pathway rather than thermal aromatization. nih.govresearchgate.netresearchgate.net

Oxidative and Photolytic Degradation Processes

Elucidation of Degradation Products and Mechanistic Pathways from this compound

The scientific literature primarily focuses on the mechanistic pathways that lead to the formation of this compound from Azelnidipine, rather than the subsequent degradation of this compound itself. This compound is often considered a stable endpoint of oxidative degradation. nih.gov

The principal mechanism for the formation of this compound (identified as Dg-A in one detailed study) is the oxidation of the dihydropyridine ring. researchgate.netnih.gov This process is understood to have two major pathways under radical initiator-based oxidative conditions:

One pathway begins with hydrogen abstraction from the C-4 position of the dihydropyridine ring, which is followed by another hydrogen abstraction from the N-1 position. This sequence results in the aromatization of the ring to form this compound. researchgate.netnih.govresearchgate.net

A second, distinct pathway is initiated by hydrogen abstraction from the N-1 position, which, after subsequent oxidation and hydrolysis, yields different degradation products (Dg-B , Dg-C , and Dg-D ). researchgate.netnih.govresearchgate.net

These findings indicate that Dg-B, Dg-C, and Dg-D are not degradation products of this compound (Dg-A) but are formed from Azelnidipine through a parallel degradation route. Information regarding the specific degradation products that may arise from subjecting this compound itself to forced degradation is not extensively covered in the reviewed sources.

Table 3: Identified Degradation Products of Azelnidipine under Oxidative Stress

| Degradant ID | Name/Description | Formation Pathway | Reference |

|---|---|---|---|

| Dg-A | This compound | Aromatization of the dihydropyridine ring via H-abstraction at C-4 and N-1. | researchgate.netnih.gov |

| Dg-B | Not fully named | H-abstraction at N-1 followed by oxidation and hydrolysis. | researchgate.netnih.gov |

| Dg-C | Not fully named | Hydrolysis of Dg-B. | researchgate.netnih.gov |

| Dg-D | Not fully named | Hydrolysis of Dg-B. | researchgate.netnih.gov |

Pharmacological and Biological Research Perspectives of Dehydro Azelnidipine Preclinical Focus

In Vitro Enzyme Interaction Studies (e.g., Potential Cytochrome P450 Inhibition)

Currently, there is a lack of specific published in vitro studies investigating the direct interaction of Dehydro Azelnidipine (B1666253) with cytochrome P450 (CYP450) enzymes or other enzyme systems. Research has thoroughly documented the enzymatic interactions of the parent compound, Azelnidipine. For instance, Azelnidipine is known to be a substrate for CYP3A4. tandfonline.comderpharmachemica.com Furthermore, detailed studies have demonstrated that Azelnidipine acts as a potent competitive reversible inhibitor and a mechanism-based inactivator of human CYP2J2. nii.ac.jpnih.govdoi.org This inactivation is time- and concentration-dependent and requires the presence of NADPH. nii.ac.jpnih.gov

However, similar dedicated studies to characterize the inhibitory or inductive potential of Dehydro Azelnidipine on various CYP450 isoforms have not been identified in the available literature. The structural change from a dihydropyridine (B1217469) to a pyridine (B92270) derivative significantly alters the molecule's electronic and steric properties, suggesting that its enzyme interaction profile would likely differ from that of Azelnidipine. Without direct experimental data, any potential for this compound to inhibit or induce CYP450 enzymes remains speculative.

Table 1: Summary of In Vitro Enzyme Interaction Data for Azelnidipine (for Context)

| Compound | Enzyme | Interaction Type | Key Findings |

| Azelnidipine | CYP3A4 | Metabolism | Metabolized by CYP3A4 in the liver. tandfonline.comderpharmachemica.com |

| CYP2J2 | Inhibition & Inactivation | Potent competitive reversible inhibitor and mechanism-based inactivator. nii.ac.jpnih.govdoi.org | |

| This compound | Various | Not Available | No published studies found on direct enzyme interactions. |

This table is provided for contextual purposes to highlight the available data on the parent compound, Azelnidipine, in contrast to the absence of data for this compound.

Exploration of Potential Molecular Target Interactions in Cell-Based Assays (if directly studied for this compound)

As with enzyme interaction studies, there is a notable absence of published research that specifically investigates the molecular target interactions of this compound in cell-based assays. The parent compound, Azelnidipine, has been the subject of numerous such studies, which have elucidated its mechanism of action and pleiotropic effects.

Azelnidipine's primary molecular target is the L-type voltage-dependent calcium channel, and its inhibitory action on these channels in vascular smooth muscle cells leads to vasodilation. drugbank.comjddtonline.infonih.gov Beyond this, cell-based assays have revealed other activities of Azelnidipine, including:

Inhibition of aldosterone (B195564) synthesis and secretion in human adrenocortical cells. sci-hub.se

Inhibition of the differentiation and activation of THP-1 macrophages. nih.gov

Inhibition of vascular smooth muscle cell death induced by mechanical stretch. plos.org

These studies have provided a deeper understanding of Azelnidipine's potential cardiovascular protective effects beyond simple blood pressure reduction. However, whether this compound shares any of these activities, or possesses novel ones, has not been reported. The transformation of the dihydropyridine ring to a pyridine ring could fundamentally alter its ability to bind to the L-type calcium channel and other molecular targets. Without dedicated cell-based assay data for this compound, its pharmacological activity at the cellular level remains uncharacterized.

Future Research Directions and Translational Considerations for Dehydro Azelnidipine Research

Development of Novel Analytical Approaches for Trace Level Detection

The detection of Dehydro Azelnidipine (B1666253), particularly at trace levels in biological matrices and pharmaceutical formulations, is paramount for understanding the metabolism and stability of Azelnidipine. While current methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been effectively used to separate and identify Azelnidipine and its degradation products, future research should focus on developing more sensitive and rapid analytical techniques. nih.govnih.govturkjps.orgresearchgate.netnih.gov

Future research could explore the development of Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), which would offer superior resolution, faster analysis times, and lower limits of detection (LOD) and quantification (LOQ). connectjournals.com Another promising area is the creation of specific biosensors or chemosensors for real-time monitoring. For instance, a spectrofluorimetric method using fluorescent carbon dots (CDs) has been developed for the selective detection of Azelnidipine, and a similar approach could potentially be adapted for Dehydro Azelnidipine. researchgate.net The development of such sensors would enable rapid, on-site detection without the need for extensive sample preparation and complex instrumentation.

Table 1: Current and Potential Future Analytical Methods for this compound

| Method | Principle | Current Application/Future Potential | Key Advantages |

| RP-HPLC | Separation based on polarity using a C18 column. turkjps.org | Currently used for stability-indicating assays of Azelnidipine and its degradants. turkjps.orgnih.gov | Robust, reliable, and widely available. |

| LC-MS/MS | Combines the separation power of LC with the mass analysis capability of MS/MS for structural elucidation. nih.gov | Used to determine the chemical structures of Azelnidipine's photoproducts. researchgate.netnih.gov | High selectivity and sensitivity, provides structural information. |

| UPLC-MS/MS | Utilizes smaller particle size columns for higher efficiency, resolution, and sensitivity. connectjournals.com | Future: Could significantly lower detection limits for trace analysis in metabolic studies. | Faster run times, improved resolution, and lower solvent consumption. |

| Fluorescent Nanosensors | Utilizes nanomaterials (e.g., carbon dots) that exhibit fluorescence quenching or enhancement upon binding to the target analyte. researchgate.net | Future: Development of a selective nanosensor for rapid, high-throughput screening. | High sensitivity, potential for real-time monitoring, and cost-effectiveness. |

Advanced Computational Chemistry and Molecular Modeling of this compound Formation

The formation of this compound occurs via the oxidation of Azelnidipine's dihydropyridine (B1217469) ring. nih.gov This transformation is significant as it is a known metabolic pathway mediated by cytochrome P-450 enzymes in the liver and can also occur under oxidative stress or photodegradation conditions. nih.govwisdomlib.org Advanced computational chemistry and molecular modeling offer powerful tools to investigate the mechanism of this transformation at a molecular level.

Future research should employ quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to model the reaction pathway of Azelnidipine's aromatization. These calculations can elucidate the transition states, activation energies, and the electronic factors that govern the reaction. Molecular Dynamics (MD) simulations could be used to study the interaction of Azelnidipine with cytochrome P450 enzymes, particularly CYP3A4 which is known to metabolize it. ejpmr.com Such simulations can reveal the binding orientation of the drug in the enzyme's active site and provide insights into the catalytic mechanism leading to the formation of this compound. Understanding the kinetics, which have been shown to follow a first-order reaction under certain hydrolytic conditions, can also be enhanced through computational modeling. nih.govturkjps.org

Table 2: Computational Approaches for Studying this compound Formation

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Modeling the oxidation reaction of the dihydropyridine ring. | Elucidation of reaction mechanisms, transition state geometries, and activation energies. |

| Molecular Dynamics (MD) Simulations | Simulating the interaction between Azelnidipine and metabolizing enzymes (e.g., CYP3A4). ejpmr.com | Identification of key amino acid residues involved in binding and catalysis; understanding substrate specificity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combining the accuracy of QM for the reaction center with the efficiency of MM for the protein environment. | Provides a more accurate model of the enzymatic reaction, including the influence of the protein structure. |

| Kinetic Modeling | Simulating the rate of formation under various conditions (e.g., pH, oxidative stress). nih.gov | Prediction of degradation rates and the stability profile of Azelnidipine. |

Exploration of Specific Reactivity and Derivatization Potential in Chemical Biology Research

The chemical structure of this compound, featuring a stable pyridine (B92270) ring instead of the reactive 1,4-dihydropyridine (B1200194) moiety, offers distinct reactivity that can be exploited in chemical biology. nih.gov The aromatic pyridine ring is less susceptible to oxidation compared to the dihydropyridine ring of the parent drug. Future research could focus on leveraging the functional groups within the this compound scaffold for derivatization.

Table 3: Potential Derivatization Strategies for this compound

| Functional Group | Potential Reaction | Purpose in Chemical Biology Research |

| Pyridine Nitrogen | N-Alkylation, N-Oxidation | To modify solubility, electronic properties, and potential interactions with biological targets. |

| Ester Groups | Hydrolysis followed by re-esterification or amidation. | To create a diverse library of analogues for structure-activity relationship (SAR) studies. |

| Aromatic Rings | Electrophilic Aromatic Substitution (if activated) | To introduce functional handles for attaching probes. |

| Entire Scaffold | Attachment of Reporter Groups (e.g., fluorophores, biotin) | To synthesize molecular probes for visualizing cellular localization and target engagement. |

Q & A

Q. How can researchers design studies to investigate this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use a stability-indicating HPLC method with photodiode array (PDA) detection to monitor degradation. Apply kinetic modeling (e.g., zero-order vs. first-order) to pH-stability profiles. For temperature studies, use isothermal calorimetry (ITC) to measure enthalpy changes and predict degradation pathways .

Guidance for Data Presentation and Reproducibility

- Results Section : Avoid duplicating data in text and tables. Use figures to highlight trends (e.g., dose-response curves) and tables for numerical precision (e.g., IC₅₀ values). Annotate outliers with statistical justification (e.g., Grubbs’ test) .

- Discussion Section : Explicitly address inconsistencies with prior studies by comparing experimental conditions (e.g., buffer composition, assay duration). Propose hypotheses for discrepancies, such as species-specific metabolism or assay sensitivity thresholds .

- Supplemental Materials : Include raw datasets, chromatograms, and NMR spectra in machine-readable formats (e.g., .cif for crystal structures). Provide step-by-step protocols for complex assays to facilitate replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.